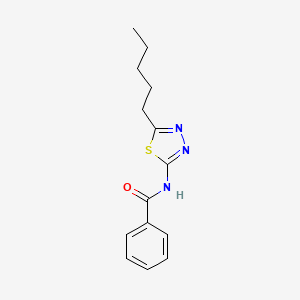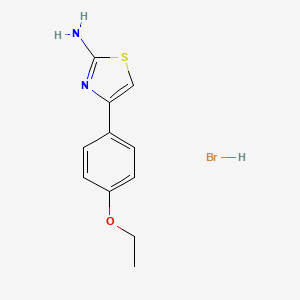![molecular formula C12H10N2O4S B15153920 4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid](/img/structure/B15153920.png)
4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid is an organic compound that features a pyridine ring attached to a benzenesulfonic acid moiety through a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid typically involves the reaction of pyridine-4-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified using recrystallization or column chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonic acid derivatives.
Applications De Recherche Scientifique
4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Pyridin-2-ylcarbonyl)amino]benzoic acid
- 4-[(Pyridin-3-ylcarbonyl)amino]benzenesulfonic acid
- 4-[(Pyridin-4-ylcarbonyl)amino]benzoic acid
Uniqueness
4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H10N2O4S |
|---|---|
Poids moléculaire |
278.29 g/mol |
Nom IUPAC |
4-(pyridine-4-carbonylamino)benzenesulfonic acid |
InChI |
InChI=1S/C12H10N2O4S/c15-12(9-5-7-13-8-6-9)14-10-1-3-11(4-2-10)19(16,17)18/h1-8H,(H,14,15)(H,16,17,18) |
Clé InChI |
MJHQOMUFOZXJIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15153841.png)
![1-[(4-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B15153860.png)

![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-butoxybenzamide](/img/structure/B15153894.png)
![2-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B15153896.png)
![[5,5-dioxido-3-(piperidin-1-yl)[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl](4-methylphenyl)methanone](/img/structure/B15153902.png)


![1,1,7-Trimethyldecahydro-3a,7-methanocyclopenta[8]annulene-3,6-diol](/img/structure/B15153927.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B15153933.png)
![N-(2-iodophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15153937.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B15153938.png)
![N-(3-nitrophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide](/img/structure/B15153943.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B15153948.png)
